![molecular formula C19H21N3O B13812603 2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole CAS No. 20503-83-7](/img/structure/B13812603.png)
2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole
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Overview
Description
2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole is an organic compound with a complex structure that includes both amine and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4,5-diphenyloxazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in treating various diseases due to its ability to interact with biological targets.
- Mechanism of Action : It is believed that the dimethylamino group enhances the compound's binding affinity to neurotransmitter receptors, influencing signaling pathways crucial for therapeutic outcomes.
Biological Research
Research has focused on the interactions of this compound with biomolecules, contributing to the understanding of drug-receptor dynamics.
- Enzyme Interactions : It may act as a substrate or inhibitor for specific enzymes, modulating metabolic pathways and offering insights into biochemical processes.
Material Science
The compound has applications in polymer chemistry, where it is utilized as a reagent to modify polymer properties for various industrial applications such as coatings and packaging materials.
Study on Cytotoxicity
A study indicated that derivatives of 2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole exhibited cytotoxic effects on various cancer cell lines. The presence of hydrophilic substituents at specific positions enhanced the biological activity of these compounds, suggesting potential therapeutic applications in oncology.
Drug Delivery Applications
The compound has been incorporated into biocompatible polymer matrices for drug delivery systems. Research showed improved drug encapsulation efficiency and controlled release profiles when using formulations based on this compound.
Mechanism of Action
The mechanism of action of 2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound with similar amine functionality.
2-(Dimethylamino)ethoxyethanol: Another compound with a dimethylamino group and similar reactivity.
Uniqueness
2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole is unique due to its combination of amine and oxazole functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a diphenyloxazole core with a dimethylaminoethyl substituent, which is significant for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Binding : The compound exhibits intercalation properties, allowing it to bind DNA effectively. This interaction can inhibit DNA-dependent enzymes, leading to disruption of cellular processes such as replication and transcription .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancerous cells .
Antitumor Activity
Recent studies have demonstrated that derivatives of diphenyloxazole exhibit significant antitumor effects. For instance, compounds similar to this compound were tested against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 (Lung Cancer) | 6.75 ± 0.19 |
Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 |
Compound C | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 |
These results indicate that the compound is particularly effective against lung cancer cell lines, showing lower IC50 values compared to standard chemotherapeutics .
Antimicrobial Activity
In addition to its antitumor properties, the compound has also demonstrated antimicrobial activity against various pathogens. Studies have reported that it inhibits bacterial growth through mechanisms involving membrane disruption and interference with metabolic pathways.
Case Studies
- In Vivo Studies : In an animal model study, compounds structurally related to this compound were administered to assess their antitumor efficacy against solid tumors. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups .
- Clinical Trials : Preliminary clinical trials have explored the use of similar compounds in cancer therapy. Patients exhibited varying degrees of response, with a notable subset achieving partial remission .
Properties
CAS No. |
20503-83-7 |
---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C19H21N3O/c1-22(2)14-13-20-19-21-17(15-9-5-3-6-10-15)18(23-19)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,20,21) |
InChI Key |
ZHLAWCRBKNNTNO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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